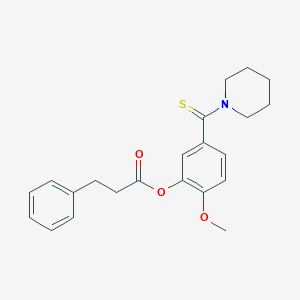![molecular formula C16H18ClN5O2S B11106666 (3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11106666.png)
(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a complex organic compound that features a thiazole ring, an amide group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the amide group, and finally, the chlorinated aromatic ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions to achieve maximum efficiency and cost-effectiveness. The use of green chemistry principles, such as electrosynthesis, can also be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using specific reducing agents to modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is conducted to explore its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring and amide group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic ring structure with chlorine substitutions but lack the thiazole and amide groups.
Heparinoids: These compounds share structural similarities with heparin and are used for their anticoagulant properties.
Uniqueness
3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is unique due to its combination of a thiazole ring, an amide group, and a chlorinated aromatic ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H18ClN5O2S |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-(3-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C16H18ClN5O2S/c1-9(21-22-15(24)7-11-8-25-16(18)19-11)6-14(23)20-13-5-3-4-12(17)10(13)2/h3-5,8H,6-7H2,1-2H3,(H2,18,19)(H,20,23)(H,22,24)/b21-9+ |
InChI Key |
LCWODFMUVPVFBR-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)CC2=CSC(=N2)N)/C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)CC2=CSC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11106601.png)
![2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11106607.png)
![N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide](/img/structure/B11106613.png)
![4-(Dimethylamino)benzaldehyde 1-[4-(4-nitroanilino)-6-(2-toluidino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B11106624.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B11106625.png)
![[(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate](/img/structure/B11106632.png)
![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-methylpentyl)carbamothioate](/img/structure/B11106635.png)
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium](/img/structure/B11106639.png)
![N-{1-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1-oxopropan-2-yl}benzamide (non-preferred name)](/img/structure/B11106643.png)
![(5S,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11106656.png)
![N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}acetamide](/img/structure/B11106659.png)
![2,2,2-Trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)oxy]ethanol](/img/structure/B11106673.png)
![N'-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11106679.png)
